molecular formula C19H23N3O3 B2486328 2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one CAS No. 900008-62-0

2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one

Cat. No. B2486328
CAS RN: 900008-62-0
M. Wt: 341.411
InChI Key: VRRPHOFYDZAYMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those related to the compound of interest, typically involves cyclocondensation reactions, utilization of specific reagents, and conditions that favor the formation of the desired core structure. For instance, Karimian et al. (2017) detailed the synthesis of new derivatives by reacting morpholino pyrimidine with dimethylcyclohexane-1,3-dione under mild conditions, showcasing the synthetic versatility of morpholino-containing compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).

Molecular Structure Analysis

The structural analysis of pyridazinone derivatives reveals crucial insights into their conformation and electronic properties. Sun et al. (2017) reported on the molecular structure of a related pyridazinone compound, illustrating significant details about the dihedral angles between the phenyl, oxadiazole, and pyridazine rings, which contribute to the compound's chemical reactivity and potential interaction with biological targets (Sun, Wu, Wei, Gao, Shen, & Li, 2017).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives can include nucleophilic substitutions, cycloadditions, and reactions under specific conditions that lead to the formation of new chemical entities with varied biological activities. For example, Gökçe, Dogruer, and Şahin (2001) synthesized a series of derivatives and evaluated their antinociceptive activity, highlighting the chemical diversity and potential therapeutic applications of pyridazinone-based compounds (Gökçe, Dogruer, & Şahin, 2001).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and potential use in drug formulations. Studies such as those by Dede, Avcı, and Bahçelī (2018) employ techniques like FT-IR, NMR, and UV-vis spectroscopy to elucidate the physical characteristics of these compounds, providing a foundation for their application in medicinal chemistry (Dede, Avcı, & Bahçelī, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic potential of pyridazinone derivatives. Research by Zheng et al. (2011) into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, for instance, provides insights into the anticancer activity of such compounds, underscoring the importance of chemical property analysis in drug discovery (Zheng, Shao, Zhao, & Miao, 2011).

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-15(3)16(11-14(13)2)17-4-5-18(23)22(20-17)12-19(24)21-6-8-25-9-7-21/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRPHOFYDZAYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one

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